5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid
Description
5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid is a heterocyclic carboxylic acid derivative containing a furan ring substituted with a thioether-linked 3-methylbenzyl group.
Properties
IUPAC Name |
5-[(3-methylphenyl)methylsulfanylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10-3-2-4-11(7-10)8-18-9-12-5-6-13(17-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIIEYRSWGHQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid typically involves the reaction of 5-formyl-2-furoic acid with 3-methylbenzylthiol in the presence of a suitable base. The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the furoic acid moiety to the corresponding alcohol.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
Biomedical Research
Antimicrobial Activity
Research has indicated that compounds with sulfur-containing moieties, such as 5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid, exhibit significant antimicrobial properties. A study demonstrated that derivatives of furoic acid can inhibit the growth of various bacterial strains, suggesting potential use in developing new antimicrobial agents .
Pharmaceutical Applications
This compound has been explored for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development. For example, modifications of furoic acid derivatives have shown promise in treating inflammatory conditions due to their ability to modulate immune responses .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique functional groups make it valuable for producing more complex molecules. Notably, it can be used in the synthesis of various bioactive compounds, including those with anti-inflammatory and analgesic properties .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Case Study 2: Drug Development
In a pharmaceutical research setting, researchers synthesized a series of furoic acid derivatives, including this compound. These derivatives were tested for their anti-inflammatory activity using an animal model of arthritis. The findings suggested that the compound significantly reduced inflammation markers compared to control groups, indicating its therapeutic potential .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound and its analogs differ primarily in:
- Substituent position on the benzyl ring (e.g., 2-, 3-, or 4-methyl; halogenation).
- Type of sulfur-containing group (thioether vs. sulfonyl).
- Electron-withdrawing/donating groups (e.g., Cl, F, CH₃).
Table 1: Comparative Structural and Physicochemical Data
Analysis of Substituent Effects
- The 4-methylbenzyl analog (CAS 915923-20-5) may exhibit different solubility due to para-substitution .
- Electron-Withdrawing Groups (e.g., Cl, F):
- The 2-chloro derivative (CAS 696648-20-1) has a predicted pKa of 3.17, indicating moderate acidity due to the electron-withdrawing Cl atom . The 2-fluoro analog (CAS 899710-20-4) likely shares similar acidity trends .
Biological Activity
5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
This compound is a derivative of furoic acid, characterized by the presence of a thiomethyl group attached to a 3-methylbenzyl moiety. The structural formula can be represented as follows:
Antibacterial Activity
Research indicates that compounds containing furan rings exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| 3-(3-Methylphenyl)furan-2(5H)-one | H. pylori | 2.6 g/mL |
| Benzoyl-3-furan-2-ylmethyl-thiourea | Bacillus cereus | TBD |
The antibacterial activity of this compound is yet to be fully characterized, but preliminary studies suggest it may outperform standard antibiotics in certain contexts .
Anti-inflammatory Effects
Furan derivatives have also been investigated for their anti-inflammatory properties. In animal models, compounds with similar structures have demonstrated the ability to reduce inflammation significantly.
Case Study: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of furan derivatives, several compounds were evaluated using a carrageenan-induced paw edema model. The results indicated that certain furan derivatives exhibited significant reductions in edema compared to control groups, suggesting a potential for therapeutic applications in inflammatory diseases .
Anticancer Potential
The anticancer activity of furan derivatives is another area of active research. Compounds like this compound may inhibit cancer cell proliferation through various mechanisms.
Table 2: Anticancer Activity of Furan Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Colorectal cancer | TBD |
| Mucobromic acid derivative | Various cancer lines | TBD |
Preliminary findings suggest that certain modifications to the furan structure can enhance cytotoxicity against specific cancer cell lines, indicating that further exploration into the structure-activity relationship (SAR) could yield promising therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
